molecular formula C12H9ClN6 B3065114 2,4-Diamino-6-(p-chlorophenyl)pteridine CAS No. 30146-32-8

2,4-Diamino-6-(p-chlorophenyl)pteridine

Cat. No.: B3065114
CAS No.: 30146-32-8
M. Wt: 272.69 g/mol
InChI Key: QQCCDUKVAFUHCW-UHFFFAOYSA-N
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Description

2,4-Diamino-6-(p-chlorophenyl)pteridine is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings.

Preparation Methods

The synthesis of 2,4-Diamino-6-(p-chlorophenyl)pteridine typically involves nucleophilic displacement reactions. One common method is the reaction of 6-bromomethyl-2,4-diaminopteridine with p-chlorophenyl nucleophiles under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,4-Diamino-6-(p-chlorophenyl)pteridine undergoes various chemical reactions, including:

Common reagents used in these reactions include organic solvents (e.g., DMF, ethanol), bases (e.g., K2CO3), and acids (e.g., hydrochloric acid). Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-(p-chlorophenyl)pteridine involves its interaction with specific molecular targets, such as dihydropteroate synthase (DHPS) in the folate synthesis pathway. By inhibiting DHPS, the compound disrupts the production of tetrahydrofolate, a crucial cofactor in DNA synthesis and repair . This inhibition can lead to the suppression of cell growth and proliferation, making it effective in antimicrobial and anticancer applications.

Comparison with Similar Compounds

Similar compounds to 2,4-Diamino-6-(p-chlorophenyl)pteridine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

6-(4-chlorophenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN6/c13-7-3-1-6(2-4-7)8-5-16-11-9(17-8)10(14)18-12(15)19-11/h1-5H,(H4,14,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCCDUKVAFUHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C(=N2)C(=NC(=N3)N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40298747
Record name 2,4-Diamino-6-(p-chlorophenyl)pteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30146-32-8
Record name NSC125712
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diamino-6-(p-chlorophenyl)pteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40298747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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